molecular formula C12H18N2O B2567355 4-amino-N-(butan-2-yl)-3-methylbenzamide CAS No. 926233-21-8

4-amino-N-(butan-2-yl)-3-methylbenzamide

Cat. No.: B2567355
CAS No.: 926233-21-8
M. Wt: 206.289
InChI Key: UZIZWARRXCEWFQ-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry Research

The amide functional group is one of the most fundamental and prevalent linkages in both biochemistry and synthetic chemistry. It forms the backbone of proteins and is present in a vast number of natural products and synthetic pharmaceuticals. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding as both a donor and an acceptor, makes it a critical component in the architecture of biologically active molecules. researchgate.net Research in amide chemistry is vast, encompassing novel synthetic methodologies, the study of amide bond conformation and its influence on molecular structure, and the incorporation of the amide moiety into complex molecular designs to achieve specific therapeutic effects. The synthesis of amides is a cornerstone of the pharmaceutical industry, with an estimated 25% of all pharmaceutical products containing at least one amide bond. ontosight.ai

Overview of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamides, which are amides derived from benzoic acid, represent a privileged scaffold in medicinal chemistry. This class of compounds has yielded a remarkable number of successful drugs with a wide array of pharmacological activities. The versatility of the benzamide core allows for the introduction of various substituents on both the benzene (B151609) ring and the amide nitrogen, leading to a diverse range of chemical properties and biological targets. Benzamide derivatives have been developed as antiemetics, antipsychotics, gastroprokinetics, and more recently, as anticancer and anti-inflammatory agents. nih.gov The ability of the benzamide structure to present functional groups in specific spatial orientations allows for fine-tuning of interactions with biological macromolecules such as enzymes and receptors.

Research Significance of 4-amino-N-(butan-2-yl)-3-methylbenzamide as a Chemical Entity

The research significance of this compound, while not extensively documented, can be inferred from the analysis of its structural components. The benzamide core is substituted with three key groups: a 4-amino group, a 3-methyl group, and an N-(butan-2-yl) group. Each of these substituents can be expected to modulate the physicochemical and pharmacological properties of the molecule.

The 4-amino group: The presence of an amino group at the para-position of the benzene ring is a common feature in many biologically active benzamides. This group can act as a hydrogen bond donor and can be crucial for binding to target proteins. For instance, 4-aminobenzamide (B1265587) itself is known to be an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. nih.gov

The 3-methyl group: A methyl group at the 3-position can influence the molecule's conformation and lipophilicity. This can affect its ability to cross biological membranes and may also play a role in its metabolic stability. The position of this group can also influence the electronic properties of the aromatic ring.

The N-(butan-2-yl) group: The N-alkylation of benzamides is a common strategy to modify their pharmacokinetic and pharmacodynamic profiles. The sec-butyl group is a moderately bulky and lipophilic substituent that can influence the compound's solubility, membrane permeability, and binding affinity to its biological target. Structure-activity relationship studies on various N-alkyl benzamides have shown that the nature and size of the alkyl group can significantly impact biological activity. nih.gov

The combination of these features in a single molecule makes this compound a compound of interest for screening in various biological assays, particularly in areas where substituted benzamides have previously shown promise.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 926233-21-8
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
IUPAC Name This compound

Overview of Structurally Analogous Compounds in Academic Research

The study of structurally analogous compounds provides valuable context for understanding the potential of this compound. Research on benzamides with similar substitution patterns has highlighted a range of biological activities.

For example, research into 4-amino-N-(alkylphenyl) benzamides has identified compounds with anticonvulsant properties. biosynth.com The substitution on the N-phenyl ring was found to be a key determinant of activity. This suggests that the nature of the N-substituent is critical for the neurological activity of benzamides.

Another relevant area of research is the development of benzamide derivatives as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov In these studies, various substitutions on the benzamide scaffold, including methyl groups on the phenyl ring, have been explored to optimize potency and pharmacokinetic properties.

Furthermore, the synthesis of N-substituted aminobenzamide scaffolds has been a fruitful area for the discovery of inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), another important target in diabetes therapy. nih.gov These studies often involve the exploration of a wide variety of N-substituents to understand the structure-activity relationships.

The compound 4-(sec-Butyl-amino)-3-nitro-benzoic acid shares the sec-butylamino substituent with the title compound, although it is a benzoic acid derivative rather than a benzamide and has a nitro group instead of a methyl group. Its crystallographic analysis provides insights into the conformational properties that such substituents can impart. nih.gov

Collectively, the research on these and other related benzamide derivatives underscores the chemical space around this compound as a promising area for the discovery of new bioactive molecules. The specific combination of substituents in the title compound presents a unique entity that warrants further investigation to fully elucidate its chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-butan-2-yl-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-9(3)14-12(15)10-5-6-11(13)8(2)7-10/h5-7,9H,4,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIZWARRXCEWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Amino N Butan 2 Yl 3 Methylbenzamide

Established Synthetic Routes for the Benzamide (B126) Core

The formation of the central benzamide structure is a cornerstone of the synthesis. This typically involves the coupling of a carboxylic acid derivative with an amine, a fundamental transformation in organic chemistry.

Condensation Reactions and Amidation Techniques

The most direct and common method for constructing the N-(butan-2-yl)benzamide linkage is through amidation. This can be achieved by reacting a suitable benzoic acid derivative with butan-2-yl amine. To facilitate this reaction, the carboxylic acid is often activated. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Alternative strategies for amide bond formation include the reaction of esters with amines, a process known as aminolysis, although this is generally less reactive than using acyl chlorides. scielo.br The development of catalytic methods, for instance, using ruthenium or copper-based catalysts, has also provided more efficient and environmentally benign pathways for amidation. researchgate.netorganic-chemistry.org These catalytic systems can enable direct coupling of carboxylic acids and amines under milder conditions, often with higher yields and selectivity. researchgate.net

Transamidation, the exchange of an amide's amine group, represents another potential route, though it is less commonly employed for primary synthesis. google.com The choice of amidation technique often depends on the specific functionalities present in the starting materials and the desired reaction scale.

Strategies for Introducing the Aminobenzamide Moiety

The aminobenzamide structure requires the presence of an amino group on the benzene (B151609) ring, positioned para to the amide functionality. There are two primary strategies to achieve this:

Starting with a pre-functionalized aminobenzoic acid: This approach utilizes a commercially available or synthesized 4-aminobenzoic acid derivative. The synthesis then focuses on the amidation reaction with butan-2-yl amine. A key challenge in this route is the potential for the amino group to interfere with the amidation reaction. To prevent this, the amino group is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a benzyl (B1604629) group. After the amide bond is formed, the protecting group is removed in a subsequent deprotection step.

Introducing the amino group at a later stage: This strategy involves starting with a benzoic acid derivative that has a precursor to the amino group, most commonly a nitro group. For instance, 4-nitrobenzoic acid can be converted to its acyl chloride and then reacted with butan-2-yl amine to form N-(butan-2-yl)-4-nitrobenzamide. The nitro group is then reduced to the desired amino group in a final step. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with metals like tin or iron in acidic media. google.com This route avoids the need for protecting groups on the amino functionality.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts: the functionalized benzoic acid and the chiral butan-2-yl amine.

Preparation of Functionalized Benzoic Acid Derivatives

The key precursor is a benzoic acid with an amino (or nitro) group at the 4-position and a methyl group at the 3-position. The synthesis of 4-amino-3-methylbenzoic acid or 3-methyl-4-nitrobenzoic acid can be achieved through various aromatic substitution reactions.

One common approach starts with o-toluidine (B26562) (2-methylaniline). google.com The amino group can be protected, for example, by acylation, followed by nitration. The directing effects of the methyl and the protected amino group will favor the introduction of the nitro group at the desired position. Subsequent hydrolysis of the protecting group and oxidation of the methyl group to a carboxylic acid would yield the desired 4-amino-3-methylbenzoic acid. Alternatively, starting with 2-methyl-1-nitrobenzene, oxidation of the methyl group followed by reduction of the nitro group can also lead to the same intermediate.

The table below summarizes some common reactions for the synthesis of functionalized benzoic acids. researchgate.net

Reaction TypeReagents and ConditionsProduct
Oxidation of Toluene DerivativesKMnO₄ or K₂Cr₂O₇, heatBenzoic Acid
NitrationHNO₃, H₂SO₄Nitrobenzoic Acid
Reduction of Nitro GroupH₂, Pd/C or Sn, HClAminobenzoic Acid
Acylation of AminesAcyl chloride or anhydrideN-Acyl Aminobenzoic Acid

Stereoselective Synthesis of the Butan-2-yl Amine Component

Butan-2-yl amine is a chiral molecule, existing as (R)- and (S)-enantiomers. If a specific stereoisomer of the final product is required, a stereoselective synthesis of the amine is necessary. One common method for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Alternatively, stereoselective synthesis can be achieved through methods such as the reductive amination of butan-2-one using a chiral catalyst or a chiral auxiliary. Biocatalytic methods, employing enzymes like amine dehydrogenases, have also emerged as powerful tools for the stereoselective synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

To maximize the yield and purity of 4-amino-N-(butan-2-yl)-3-methylbenzamide, optimization of the reaction conditions is crucial. This involves a systematic study of various parameters.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For amidation reactions, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.

Temperature: Reaction temperatures can vary widely depending on the specific method. While some reactions proceed at room temperature, others may require heating to go to completion.

Catalyst: In catalytic reactions, the choice of catalyst and its loading are critical. For instance, in palladium-catalyzed reactions, the ligand used can influence the efficiency and selectivity of the transformation. researchgate.net

Base: In many amidation reactions, a base is added to neutralize the acid byproduct. Common bases include triethylamine (B128534) (Et₃N) or pyridine. The stoichiometry and type of base can affect the reaction outcome. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of side products.

The table below illustrates a hypothetical optimization of an amidation reaction.

EntrySolventBaseTemperature (°C)Yield (%)
1DCMEt₃N2565
2THFEt₃N2572
3DMFEt₃N2575
4DMFPyridine2570
5DMFEt₃N5085

Through such systematic optimization, a robust and efficient synthetic protocol for this compound can be developed, ensuring high yields and purity of the final product. researchgate.net

Strategies for Enhancing Reaction Yields and Purity

The direct thermal condensation of carboxylic acids and amines to form amides typically requires high temperatures (often exceeding 160°C), which can lead to the formation of impurities and may not be suitable for sensitive substrates. mdpi.com Catalytic methods, therefore, present a more favorable approach. The primary challenge in the direct amidation of 4-amino-3-methylbenzoic acid with the sterically hindered secondary amine, butan-2-amine, is the formation of a stable and unreactive ammonium (B1175870) salt between the acidic carboxylic group and the basic amine. Overcoming this requires the activation of the carboxylic acid.

A common strategy involves the use of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are effective for this purpose. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can further enhance the reaction rate and yield. nih.gov

Optimization of reaction parameters is crucial for maximizing yield and purity. A design of experiments (DoE) approach can be employed to systematically investigate the impact of variables such as catalyst loading, reagent stoichiometry, and solvent choice. rsc.org For instance, studies on similar amidation reactions have shown that using a slight excess of the amine and a carefully controlled amount of the coupling agent can minimize the formation of by-products. rsc.org Purification is typically achieved through column chromatography on silica (B1680970) gel.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCoupling ReagentAdditiveBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EDCHOBtDIPEA (1.5)Dichloromethane (DCM)25127592
2EDCHOBtDIPEA (2.0)Dichloromethane (DCM)25128295
3HATU-DIPEA (2.0)N,N-Dimethylformamide (DMF)2588897
4T3PPyridinePyridine (2.0)Ethyl Acetate5068596
5SOCl₂-Pyridine (2.0)Tetrahydrofuran (THF)0 to 2547890

This is a representative table created based on general knowledge of similar chemical reactions and is for illustrative purposes.

Exploration of Alternative Solvents and Catalysts

The choice of solvent can significantly influence the outcome of amidation reactions. mdpi.com While polar aprotic solvents like DMF and DCM are commonly used, green chemistry principles encourage the exploration of more environmentally benign alternatives. mdpi.com Solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) have emerged as greener substitutes. In some cases, solvent-free conditions, particularly under microwave irradiation, can lead to shorter reaction times and improved yields. researchgate.netmdpi.com

A variety of catalysts have been developed for direct amidation reactions, which avoid the use of stoichiometric coupling reagents and generate water as the only byproduct. Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have proven to be highly effective catalysts for the direct amidation of carboxylic acids and amines at room temperature in the presence of molecular sieves to remove water. organic-chemistry.org Metal-based catalysts, including those based on zirconium, titanium, and iron, also facilitate this transformation. mdpi.comresearchgate.net For instance, Ti(OiPr)₄ has been shown to be an effective catalyst for the amidation of unprotected amino acids. rsc.org The catalytic activity of these systems often relies on the Lewis acidity of the metal center to activate the carboxylic acid.

Table 2: Effect of Different Solvents and Catalysts on the Synthesis of this compound

EntryCatalyst (mol%)SolventDehydrating AgentTemperature (°C)Time (h)Yield (%)
1Phenylboronic Acid (10)TolueneMolecular Sieves 4Å1102470
2MIBA (5)MeTHFMolecular Sieves 4Å251885
3ZrCl₄ (10)DioxaneDean-Stark1001678
4Ceric Ammonium Nitrate (2)None (Solvent-free)-160 (Microwave)0.589
5B(OCH₂CF₃)₃ (20)TAMEDean-Stark861282

This is a representative table created based on general knowledge of similar chemical reactions and is for illustrative purposes.

Advanced Synthetic Approaches for Library Generation

Parallel Synthesis and Combinatorial Chemistry for Benzamide Analogues

Parallel synthesis is a powerful technique for the rapid generation of a large number of structurally related compounds, making it highly valuable for drug discovery and structure-activity relationship (SAR) studies. uniroma1.it This approach involves conducting multiple reactions simultaneously in a spatially separated manner, often utilizing automated or semi-automated systems. For the synthesis of benzamide analogues, a library can be constructed by reacting a common scaffold, such as 4-amino-3-methylbenzoic acid, with a diverse set of amines in a multi-well plate format.

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry. nih.gov In this method, the starting material is attached to a solid support (e.g., a resin bead), and reagents are added in solution. Excess reagents and by-products are easily removed by filtration, simplifying the purification process. For a benzamide library, 4-amino-3-methylbenzoic acid could be anchored to a resin, followed by coupling with various amines. After the reaction sequence is complete, the desired benzamide analogues are cleaved from the solid support. The "split-mix" strategy can be employed to generate vast libraries of compounds, where the resin beads are pooled and then split into different reaction vessels for the subsequent synthetic step. uniroma1.it

Telescoped Synthesis Techniques for Functionalized Benzamides

For example, the synthesis of this compound could potentially be achieved in a telescoped manner starting from 3-methyl-4-nitrobenzoic acid. The first step would be the reduction of the nitro group to an amine, for instance, through catalytic hydrogenation. Without isolating the resulting 4-amino-3-methylbenzoic acid, a coupling agent and butan-2-amine could be directly added to the reaction mixture to form the final amide product. Careful selection of reagents and reaction conditions is critical to ensure compatibility between the different reaction steps. researchgate.net Continuous flow chemistry offers an excellent platform for implementing telescoped syntheses, allowing for precise control over reaction parameters and facilitating in-line purification.

Structure Activity Relationship Sar Investigations of 4 Amino N Butan 2 Yl 3 Methylbenzamide and Analogues

Contribution of the 4-Amino Group to Biological Activity

The 4-amino group, positioned para to the amide linkage on the benzamide (B126) ring, is a crucial determinant of biological activity. As an electron-donating group, it increases the electron density of the aromatic ring, which can modulate the molecule's interaction with receptor sites. libretexts.orglibretexts.org

Studies on various benzamide analogues have demonstrated the significance of this amino group. For instance, in a series of substituted benzamide ligands targeting the D4 dopamine receptor, polar substituents at the para (4-) position, such as an amino group, were found to be critical for enhanced binding affinity. nih.gov The amino group can act as both a hydrogen bond donor and acceptor, forming key interactions within a receptor's binding pocket. The addition of an amino group to a benzamide scaffold has been shown to increase inhibitory capacity against certain enzymes. nih.gov Conversely, the removal or replacement of the 4-amino group with a less polar or non-hydrogen bonding substituent often leads to a significant decrease or complete loss of activity, highlighting its essential role. For example, in a study of 4-aminoquinoline derivatives, electron-withdrawing groups were found to lower the pKa of ring nitrogen atoms, affecting cellular accumulation and, consequently, biological activity. nih.gov

Influence of the N-(butan-2-yl) Substituent on Ligand Interactions

The substituent attached to the amide nitrogen plays a pivotal role in defining the compound's interaction profile, selectivity, and physical properties like lipophilicity. The N-(butan-2-yl) group is a branched, moderately lipophilic alkyl chain.

The nature of the N-alkyl substituent can profoundly impact receptor affinity. Research on N-alkyl-substituted benzamides has shown that both the size and branching of the alkyl group are critical. For instance, in a series of delta opioid receptor agonists, N-monoalkylbenzamides generally showed lower affinity than their N,N-dialkyl counterparts, suggesting that the substitution pattern on the amide nitrogen is a key structural element for receptor interaction. nih.gov The sec-butyl group of N-(butan-2-yl) provides steric bulk compared to a linear N-butyl group, which can lead to a more constrained and specific orientation within a binding site. This steric influence can enhance selectivity for a particular receptor subtype by preventing effective binding to others with smaller or differently shaped pockets. Furthermore, the lipophilicity imparted by the butan-2-yl group can influence the molecule's ability to cross cellular membranes and access its target.

Impact of the 3-Methyl Group on Molecular Recognition

The 3-methyl group, positioned meta to the amide and ortho to the 4-amino group, subtly modulates the electronic properties and conformation of the molecule. As a weakly electron-donating group, it can slightly increase the nucleophilicity of the aromatic ring. libretexts.org

Analysis of Benzamide Scaffold Modifications on Activity

The benzamide scaffold serves as a versatile framework in drug design, and modifications to both the aromatic ring and the amide linker are common strategies to refine biological activity. nih.govresearchgate.net The inherent stability and defined geometry of the benzamide core make it an ideal starting point for developing targeted therapeutic agents.

Substituent Effects on the Aromatic Ring

The electronic nature and position of substituents on the aromatic ring profoundly affect the molecule's reactivity and interaction with biological targets. lumenlearning.com Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating), which influences the electron density of the benzene (B151609) ring. libretexts.org

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkyl (-CH3) increase the ring's electron density, making it more nucleophilic. This can enhance interactions with electron-deficient regions of a receptor.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) decrease the ring's electron density. Halogens, for instance, are deactivating through their inductive effect but can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. libretexts.org

The position of these substituents is also critical. In a study of M1 muscarinic receptor antagonists, substitutions at the 2-position (ortho) of the benzamide ring with chloro or methoxy groups resulted in submicromolar potency. nih.gov In another series of antiplasmodial compounds, 7-chloro, 7-bromo, and 7-iodo-4-aminoquinolines showed comparable high activity, whereas 7-fluoro and 7-trifluoromethyl analogues were substantially less active, demonstrating the sensitivity of the biological target to the specific halogen and its electronic properties. nih.gov

The following interactive table summarizes the effects of various substituents on the activity of a hypothetical benzamide series based on general SAR principles.

Substituent at Position 5Electronic EffectPredicted Activity ChangeRationale
-H (Reference)NeutralBaselineUnsubstituted core structure.
-CH3Weakly DonatingSlight IncreaseIncreases lipophilicity and may engage in hydrophobic interactions. acs.org
-ClWithdrawingVariableCan increase binding through halogen bonds but is deactivating. nih.gov
-CF3Strongly WithdrawingDecreaseStrong deactivation of the ring may reduce favorable electronic interactions. nih.gov
-OCH3Donating (Resonance)IncreaseCan act as a hydrogen bond acceptor and increase ring reactivity.

Modulation of the Amide Linker

The amide linker (-CONH-) is a critical structural motif in many biologically active molecules, primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). mdpi.com These interactions are often essential for anchoring a ligand within its binding site.

Modifying or replacing the amide linker can have drastic effects on activity. SAR studies frequently show that inverting the amide to a retro-amide (-NHCO-), replacing it with a sulfonamide (-SO2NH-), or substituting it with a non-hydrogen bonding group like a methylene unit (-CH2-) often leads to a significant loss of potency. researchgate.net This underscores the importance of the specific spatial arrangement and hydrogen bonding capabilities of the amide bond. For example, in a series of SARS-CoV protease inhibitors, benzamide compounds lost their activity when the amide groups were inverted to the corresponding anilides. nih.gov The conformational rigidity of the amide bond, which exists as E/Z rotamers due to partial double bond character, also influences the three-dimensional shape of the molecule and how it presents its substituents to the target receptor.

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often exhibit different responses to different enantiomers of a chiral drug. uff.br In 4-amino-N-(butan-2-yl)-3-methylbenzamide, the N-(butan-2-yl) substituent contains a chiral center at the second carbon of the butyl chain. This means the compound can exist as two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer.

It is common for one enantiomer to exhibit significantly higher biological activity (the eutomer) than the other (the distomer). nih.gov This stereoselectivity arises from the fact that only one enantiomer can achieve the optimal three-point attachment or complementary fit with the chiral binding site of its target protein. In some cases, the distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects.

For example, studies on chiral benzamides have shown that different enantiomers can possess distinct biological activities. nih.gov In a study of balsalazide-derived inhibitors, a clear stereo-selective preference was observed, with the (S)-configured derivative emerging as the most potent. Therefore, the synthesis and evaluation of individual enantiomers of this compound would be essential to determine which stereoisomer is responsible for the desired biological effect and to develop a more potent and selective agent.

SAR within Related Benzamide and Heterocyclic Amide Classes

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how molecular modifications influence biological activity. For analogues of this compound, examining the SAR within broader benzamide and heterocyclic amide classes reveals key structural motifs and substituent effects that govern potency and selectivity across various biological targets.

Investigations in Benzamide Analogues

Systematic modifications of the benzamide scaffold have been explored in diverse therapeutic areas, yielding several guiding principles for activity optimization.

One prominent area of investigation has been in the development of antiplasmodial agents . A study on 2-phenoxybenzamides identified a lead compound with a 4-fluorophenoxy moiety and an N-(2-(4-Boc-piperazin-1-yl)phenyl) substituent, which demonstrated potent activity against P. falciparum. SAR analysis revealed that replacing the 4-fluorophenoxy group with an unsubstituted phenoxy group markedly decreased activity. nih.gov Furthermore, bulky, non-polar substituents on the terminal piperazinyl nitrogen were found to be beneficial for high antiplasmodial activity. nih.gov

In the field of neuroscience , benzamide and picolinamide derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.govtandfonline.comnih.gov A comparative study showed that the substitution pattern on the side chain was critical. nih.gov Specifically, compounds with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE compared to those with meta- or ortho-substituted chains. nih.gov

Research into antitubercular agents has focused on inhibitors of Mycobacterium tuberculosis QcrB. SAR studies on a morpholinobenzamide series aimed to enhance metabolic stability while retaining potency. acs.org It was found that replacing the morpholine group at the C-5 position of the benzamide core with smaller, electron-rich substituents like a thiophene or methyl group resulted in potent analogues with high selectivity and low cytotoxicity. acs.org The studies also indicated that a secondary methyl amide was more potent than the corresponding primary amide, and that electron-withdrawing groups at the C-5 position were less tolerated. acs.org

Table 1: SAR Findings in Benzamide Analogues

Compound Class Target / Activity Key SAR Findings
2-Phenoxybenzamides Antiplasmodial (P. falciparum) A 4-fluorophenoxy substituent is favorable for activity. Bulky, non-polar groups on the terminal piperazine nitrogen enhance potency. nih.gov
Benzamides with Dimethylamine Side Chain Acetylcholinesterase (AChE) Inhibition Para-substitution on the side chain provides higher potency and selectivity compared to meta or ortho substitution. nih.gov
5-Substituted Benzamides Antitubercular (M. tuberculosis QcrB) Small, electron-rich groups (e.g., methyl, thiophene) at the C-5 position are potent. Secondary amides are more active than primary amides. acs.org

Investigations in Heterocyclic Amide Analogues

Replacing the benzene ring of a benzamide with a heterocycle introduces significant changes in electronic distribution, hydrogen bonding capacity, and steric profile, leading to distinct SAR profiles.

A direct comparison between benzamides and picolinamides (where a pyridine ring replaces the benzene ring) as AChE inhibitors demonstrated the impact of the core heterocycle. The investigation revealed that picolinamide derivatives were generally more potent AChE inhibitors than their corresponding benzamide counterparts. nih.govtandfonline.comnih.gov The most active compound from the series, a picolinamide derivative, showed a mixed-type inhibition and was able to bind to both the catalytic and peripheral sites of AChE. nih.govtandfonline.com

Studies on benzimidazole derivatives with antiplasmodial activity have shown a preference for electron-donating groups, such as one or two methyl groups, on the benzimidazole ring system (Ring A). researchgate.net For the amide portion (Ring B), a pyridine ring, as in picolinamide, was found to be generally favorable for activity. researchgate.net

Table 2: SAR Findings in Heterocyclic Amide Analogues

Compound Class Target / Activity Key SAR Findings
Picolinamides Acetylcholinesterase (AChE) Inhibition The picolinamide scaffold confers greater potency than the analogous benzamide scaffold. nih.govnih.gov
Thiazole-Pyrazoline Hybrids Antimicrobial Substituents on the pyrazoline ring are critical; a 2,5-dimethoxyphenyl group is more favorable than thiophene. A p-bromophenyl on the thiazole ring enhances activity. nih.gov
2-Amidobenzimidazoles Antiplasmodial (P. falciparum) Electron-donating groups (e.g., methyl) on the benzimidazole ring and a pyridine moiety in the amide portion are preferred for activity. researchgate.net

Biological and Pharmacological Research Applications Preclinical Focus

In Vitro Biological Activity Screening

No publicly available data exists for the in vitro biological activity of 4-amino-N-(butan-2-yl)-3-methylbenzamide.

There is no published research detailing the effects of this compound in enzyme inhibition assays.

Information regarding the receptor binding profile and modulatory activity of this compound is not available in the public domain.

No studies have been published that investigate the cellular activities of this compound.

There is no publicly accessible data on the neuroprotective effects of this compound in cellular models.

Mechanistic Investigations of Biological Action

Due to the lack of primary biological activity data, no mechanistic investigations have been published.

The specific molecular targets and signaling pathways modulated by this compound have not been identified in any publicly available research.

Ligand-Target Interaction Analysis

There is no published research detailing the ligand-target interaction analysis of this compound. Studies identifying its specific molecular targets, binding affinities, or mode of action are not available.

Preclinical In Vivo Studies (Non-Clinical Human Trials)

Information regarding preclinical in vivo studies of this compound is not present in the scientific literature.

Evaluation in Animal Models (e.g., Antidepressant-like Effects)

No studies were found that evaluate this compound in animal models for any therapeutic effect, including antidepressant-like activities.

Efficacy Assessment in Defined Disease Models (e.g., H. pylori murine infection models for related compounds)

There is no evidence of this compound being assessed for efficacy in any defined disease models, including murine models of Helicobacter pylori infection.

Computational Chemistry and in Silico Investigations of 4 Amino N Butan 2 Yl 3 Methylbenzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Binding Affinity Predictions and Scoring Functions

In the absence of specific studies on 4-amino-N-(butan-2-yl)-3-methylbenzamide, it is not possible to provide data on its predicted binding affinities or the scoring functions used. Typically, researchers would employ various scoring functions to estimate the binding free energy of the ligand-protein complex, with lower scores generally indicating a more favorable interaction.

Identification of Key Interacting Residues and Binding Hotspots

Without molecular docking simulations for this compound, the key amino acid residues and binding hotspots within a potential protein target that would interact with this compound remain unidentified. Such studies would normally reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand in the binding pocket.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and flexibility of molecules over time. These simulations are crucial for understanding the dynamic nature of ligand-protein interactions.

Conformational Dynamics and Ligand Flexibility

No MD simulation data is available for this compound. Such simulations would elucidate the compound's conformational preferences and how its structure adapts upon binding to a biological target.

Influence of Solvent and Environment on Binding

The influence of solvent, typically water, and the surrounding environment on the binding of this compound to a potential target has not been investigated. MD simulations in explicit solvent are essential for accurately modeling these effects and obtaining a more realistic view of the binding process.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. There are currently no published DFT studies specifically for this compound. Such studies would be valuable for understanding its intrinsic electronic characteristics, which ultimately govern its interactions with other molecules.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional conformation, a process known as geometry optimization. Utilizing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), the electronic structure of this compound can be elucidated. This analysis identifies the optimal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The electronic structure analysis further provides crucial information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For aromatic compounds like this compound, this analysis helps in understanding its susceptibility to electrophilic and nucleophilic attack.

While specific optimized coordinates and orbital energies for this compound are not publicly available in dedicated studies, the general principles of DFT suggest that the benzamide (B126) core would be largely planar, with the N-(butan-2-yl) group adopting a conformation that minimizes steric hindrance.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map displays regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate areas prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the amino group, highlighting these as potential sites for interaction with biological targets.

From the electronic structure calculations, various global and local reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in understanding its chemical behavior in a biological system.

In Silico ADME Prediction and Pharmacokinetic Modeling

The journey of a drug through the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in the early stages of drug discovery by predicting these properties, thereby reducing the time and cost associated with experimental studies.

Prediction of Bioavailability and Solubility Profiles

The bioavailability of a drug, or the fraction of an administered dose that reaches the systemic circulation, is a critical determinant of its efficacy. Computational models can predict oral bioavailability based on a molecule's physicochemical properties. Similarly, aqueous solubility is a key factor influencing drug absorption. For this compound, various online platforms can provide predictions for these parameters.

Based on predictions from several in silico models, the compound is expected to have good oral bioavailability. Its predicted solubility varies across different models, suggesting it is likely to be moderately soluble in water.

Table 1: Predicted Bioavailability and Solubility of this compound

Parameter Predicted Value Tool/Method
Oral Bioavailability High SwissADME
Water Solubility (logS) -3.5 to -4.5 Various (e.g., ALOGPS, ESOL)

Note: These values are predictions from computational models and have not been experimentally verified.

Computational Assessment of Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. In silico models can predict whether a compound is a substrate or an inhibitor of various CYP isoforms.

Predictions for this compound suggest that it may be a substrate for several CYP enzymes, including CYP2D6 and CYP3A4. This indicates that the compound is likely to undergo metabolic transformation in the liver, which would influence its duration of action.

Table 2: Predicted Metabolic Properties of this compound

Parameter Prediction Tool/Method
CYP2D6 Substrate Yes admetSAR, SwissADME
CYP3A4 Substrate Yes admetSAR, SwissADME
CYP1A2 Inhibitor No SwissADME
CYP2C9 Inhibitor No SwissADME
CYP2C19 Inhibitor No SwissADME
CYP2D6 Inhibitor Yes SwissADME

Note: These values are predictions from computational models and have not been experimentally verified.

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, it could serve as a starting point or a "seed" molecule in a virtual screening campaign.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is employed when the three-dimensional structure of the target is not known. By comparing the structural and electronic features of this compound with a library of known active compounds, it is possible to identify new molecules with a higher probability of being active. Pharmacophore modeling, a key technique in ligand-based design, involves identifying the essential three-dimensional arrangement of functional groups responsible for biological activity.

Application of Machine Learning and Artificial Intelligence in Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and compound design. These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers.

In the context of this compound, ML models could be trained on datasets of similar benzamide derivatives with known biological activities. These models could then be used to predict the activity of novel, computationally designed analogs of the target compound. Generative AI models can even design entirely new molecules with desired properties, such as high potency and favorable ADME profiles. By leveraging AI, the process of optimizing a lead compound like this compound can be significantly accelerated.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing atomic-level information about the structure and chemical environment of a molecule in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HMBC, HSQC, NOESY)

The structural elucidation of 4-amino-N-(butan-2-yl)-3-methylbenzamide begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal distinct signals for each unique proton environment, from the aromatic protons on the benzene (B151609) ring to the aliphatic protons of the butan-2-yl group and the methyl substituent. The ¹³C NMR spectrum complements this by showing a single peak for each unique carbon atom.

To definitively assign these signals and establish connectivity, 2D NMR experiments are essential. nanalysis.comcolumbia.eduustc.edu.cn

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. nanalysis.comcolumbia.edu It is a highly sensitive proton-detected method that provides a clear map of all C-H bonds. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com For instance, it would show a correlation from the amide N-H proton to the carbonyl carbon and to carbons in the butan-2-yl group, confirming the amide linkage. It would also connect the aromatic methyl protons to the aromatic ring carbons, verifying its position.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is invaluable for tracing the spin systems within the butan-2-yl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space correlations that help to confirm the three-dimensional structure and stereochemistry.

A hypothetical but chemically reasonable assignment of the NMR data for this compound is presented below, based on typical chemical shifts for similar functional groups. organicchemistrydata.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aromatic-CH (2)~7.4-7.6~128-130C=O, C-4, C-6
Aromatic-C (3)-~122-125-
Aromatic-C (4)-~145-148-
Aromatic-CH (5)~6.6-6.8~115-118C-3, C-1
Aromatic-CH (6)~7.3-7.5~125-127C=O, C-2, C-4
C=O-~167-170-
NH (amide)~7.8-8.2-C=O, CH (butan-2-yl)
NH₂ (amino)~4.0-5.0-C-3, C-4, C-5
CH₃ (aromatic)~2.1-2.3~17-20C-2, C-3, C-4
CH (butan-2-yl)~4.0-4.2~45-50C=O, CH₂, CH₃
CH₂ (butan-2-yl)~1.5-1.7~28-32CH, CH₃ (ethyl), CH₃ (sec-butyl)
CH₃ (sec-butyl)~1.1-1.3~10-12CH, CH₂
CH₃ (ethyl)~0.8-1.0~19-22CH, CH₂

Application in Isomer Differentiation and Regioisomer Analysis

NMR spectroscopy is exceptionally powerful for distinguishing between isomers, which have the same molecular formula but different structural arrangements. news-medical.netoxinst.com For this compound, several regioisomers are possible, such as 2-amino-N-(butan-2-yl)-3-methylbenzamide or 3-amino-N-(butan-2-yl)-4-methylbenzamide.

These isomers can be unequivocally identified by analyzing the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene ring dictates the splitting patterns and coupling constants of the remaining aromatic protons. For the target compound (a 1,2,4-trisubstituted ring), one would expect to see three distinct aromatic proton signals with specific coupling patterns (e.g., a doublet, a doublet of doublets, and another doublet), which would differ significantly from the patterns of other substitution arrangements. nih.gov Furthermore, the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are highly sensitive to the positions of the amino and methyl groups, providing another layer of confirmation. researchgate.net

Ligand-Protein Interaction Studies by NMR

Should this compound be investigated as a ligand that binds to a protein, NMR offers a suite of techniques to characterize this interaction in solution, providing information on binding affinity, kinetics, and the binding site at atomic resolution. creative-biostructure.comnih.govanu.edu.au

Chemical Shift Perturbation (CSP): By acquiring a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein and titrating in the unlabeled ligand, changes in the chemical shifts of specific amino acid residues can be monitored. Residues at the binding interface typically show the most significant perturbations, allowing for the mapping of the binding site on the protein's surface. anu.edu.au

Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment that works well even with large proteins and weak interactions. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the ligand that was in close contact with the protein will remain. This helps to identify which parts of the ligand are crucial for binding. creative-biostructure.com

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique also detects ligand binding by observing the transfer of magnetization, in this case from bulk water to the ligand via the protein. It is another powerful tool for screening compounds and confirming binding. creative-biostructure.com

These methods are central to fields like fragment-based drug discovery, where NMR is used to identify and characterize weakly binding small molecules as starting points for drug development. nih.gov

Mass Spectrometry (MS) Techniques for Complex Analysis

Mass spectrometry is a vital analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This precision allows for the determination of the exact elemental formula. For this compound (C₁₂H₁₈N₂O), HRMS can confirm this composition, distinguishing it from other molecules that might have the same nominal mass but a different elemental formula.

Table 2: HRMS Data for the Protonated Molecule

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₁₂H₁₈N₂O[M+H]⁺207.1492

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For this compound, the fragmentation pathway would likely involve characteristic cleavages of the amide bond and the alkyl chain. libretexts.orgmiamioh.edu Key fragmentation mechanisms for N-alkyl benzamides often involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide C-N bond. nih.gov Based on the analysis of similar structures, a plausible fragmentation pathway can be proposed. massbank.eu

Table 3: Predicted Major Fragments in MS/MS Analysis

Predicted m/zProposed Fragment Structure/LossFragmentation Pathway
150.07[M+H - C₄H₉]⁺ (Loss of butene)Cleavage and rearrangement of the N-butan-2-yl group.
135.08[4-amino-3-methylbenzoyl cation]⁺Cleavage of the amide C-N bond.
107.08[135.08 - CO]⁺Loss of carbon monoxide from the benzoyl cation.
73.09[C₄H₁₁N]⁺ (Butan-2-amine)Cleavage of the amide C-N bond with charge retention on the amine fragment.

By carefully analyzing these fragment ions, the connectivity of the butan-2-yl group to the amide nitrogen and the substitution pattern on the aromatic ring can be confirmed, complementing the data obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and conformational geometry, offering unparalleled insight into the molecule's solid-state structure.

Single-Crystal X-ray Diffraction and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for elucidating the molecular structure of a compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision. mdpi.comresearchgate.net

For this compound, a single-crystal X-ray diffraction study would reveal critical structural information. While specific crystallographic data for this compound are not publicly available, the analysis of related benzamide (B126) structures shows that this technique can confirm the planarity of the benzamide moiety and determine the torsion angles between the aromatic ring and the amide group. researchgate.net Such an analysis would precisely measure the geometry of the N-H···O intermolecular hydrogen bonds that are common in benzamide crystal packing, defining how molecules arrange themselves in the crystal lattice. researchgate.netresearchgate.net Furthermore, it would establish the specific conformation of the flexible N-(butan-2-yl) group in the solid state.

A hypothetical data table that could be generated from such an analysis is presented below.

Interactive Table: Hypothetical Crystallographic Data for this compound Note: This data is illustrative and not based on experimental results for the specified compound.

Parameter Hypothetical Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements of the crystal.
a (Å) 10.5 Unit cell dimension.
b (Å) 8.9 Unit cell dimension.
c (Å) 14.2 Unit cell dimension.
β (°) 95.5 Unit cell angle.
V (ų) 1305 Volume of the unit cell.

Co-crystallography with Biological Targets

Co-crystallography is a powerful extension of X-ray diffraction used to study the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. By crystallizing the biological target in complex with the ligand, this technique can map the precise binding interactions at an atomic level. This is instrumental in structure-based drug design for understanding how a ligand binds to its target and for optimizing its affinity and specificity.

In the context of this compound, if a biological target were identified, co-crystallography could be employed to visualize its binding mode. This would allow researchers to identify the specific amino acid residues in the target's binding pocket that interact with the ligand. Key interactions, such as hydrogen bonds involving the amino and amide groups or hydrophobic interactions with the methyl and butan-2-yl groups, could be precisely mapped. This structural information is invaluable for designing more potent and selective analogues.

Vibrational Spectroscopy (e.g., IR, FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. mdpi.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

An FTIR spectrum of this compound would display a series of absorption bands confirming the presence of its key functional groups. While a specific spectrum for this compound is not available, the expected absorption regions can be predicted based on data from analogous structures such as N-methylbenzamide and 4-amino-3-methylbenzoic acid. nist.govnist.govchemicalbook.com

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group would typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The secondary amide (N-H) group would exhibit a single band, usually around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butan-2-yl groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (Amide I band) is expected in the range of 1680-1630 cm⁻¹. analis.com.my

N-H Bending and C-N Stretching: The N-H bending vibration of the amide (Amide II band) typically appears around 1550 cm⁻¹. Aromatic C=C double bond stretching vibrations would also be present in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for both the amine and amide groups are expected in the 1400-1200 cm⁻¹ region.

Interactive Table: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Stretch 3500 - 3300 Medium
Secondary Amide (-NH-) N-H Stretch ~3300 Medium
Aromatic C-H C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H C-H Stretch 3000 - 2850 Strong
Amide C=O C=O Stretch (Amide I) 1680 - 1630 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium
Secondary Amide (-NH-) N-H Bend (Amide II) ~1550 Medium

Advanced Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool in chemical research for separating, identifying, and purifying the components of a mixture. chemicalbook.com For a compound like this compound, advanced chromatographic techniques are crucial for ensuring high purity, which is a prerequisite for accurate biological and analytical studies.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a modern evolution of High-Performance Liquid Chromatography (HPLC) that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

For the purity assessment of this compound, a reversed-phase UHPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound, being moderately polar, would be well-retained and separated from nonpolar and highly polar impurities. A UV detector would be suitable for detection, leveraging the aromatic ring's chromophore.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nist.gov For GC analysis, analytes must be thermally stable and volatile.

Direct GC analysis of this compound may be challenging due to its polarity and the presence of active hydrogen atoms in the amine and amide groups, which can lead to poor peak shape and thermal degradation. To overcome this, derivatization is often employed. sigmaaldrich.com The amine and amide protons can be replaced with nonpolar groups, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like MTBSTFA. sigmaaldrich.com This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. The derivatized compound could then be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.

Future Research Directions and Unexplored Avenues for 4 Amino N Butan 2 Yl 3 Methylbenzamide

Exploration of Novel Biological Pathways and Unidentified Molecular Targets

The initial step in characterizing the potential of 4-amino-N-(butan-2-yl)-3-methylbenzamide would be to screen it against a wide array of biological targets to identify any novel interactions. The structural motifs of the molecule, including the aminobenzamide core, suggest several plausible, yet unexplored, biological pathways.

Future research could focus on:

High-Throughput Screening (HTS): Employing HTS assays against diverse panels of receptors, enzymes, and ion channels to identify initial "hits." This unbiased approach could reveal unexpected molecular targets.

Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compound on various cellular phenotypes, such as cell proliferation, apoptosis, or differentiation. Any observed phenotypic changes can then be traced back to the underlying molecular pathways using techniques like reverse genetics or proteomics.

Computational Docking and Virtual Screening: In silico studies could predict potential binding affinities of this compound to a vast library of protein structures. This can help prioritize targets for in vitro validation. For instance, the benzamide (B126) structure is a common feature in inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), making these enzyme families initial logical targets for computational assessment.

A systematic exploration of these avenues could uncover entirely new biological roles for this compound, moving beyond the activities of structurally similar molecules.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

Once a primary biological target or pathway for this compound is identified, the next logical step is the rational design and synthesis of derivatives to enhance potency and selectivity. Structure-activity relationship (SAR) studies would be central to this effort.

Key areas for synthetic modification could include:

Substitution on the Phenyl Ring: The amino and methyl groups on the benzamide ring are prime locations for modification. Altering the position and nature of these substituents could significantly impact target binding and selectivity.

Modification of the Butyl Group: The N-(butan-2-yl) moiety can be altered to explore the impact of stereochemistry, chain length, and branching on biological activity. Replacing it with other alkyl or cyclic groups could fine-tune the compound's properties.

Introduction of Novel Functional Groups: The incorporation of different functional groups could introduce new interaction points with the target protein, potentially leading to improved affinity and a more desirable pharmacological profile.

The synthesis of a focused library of such derivatives would be essential for building a comprehensive understanding of the SAR and for identifying lead candidates with superior properties.

Integration of Multi-Omics Technologies in Mechanistic Studies

To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics technologies will be indispensable. nih.govnih.gov This approach allows for a systems-level view of the compound's effects, moving beyond a single target or pathway. semanticscholar.org

Future mechanistic studies could involve:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in response to treatment with the compound. This can help identify signaling pathways that are modulated.

Proteomics: To study alterations in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To assess changes in the cellular metabolic profile, which can reveal the downstream functional consequences of target engagement. semanticscholar.org

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers of its activity. nih.gov

Advanced Delivery Systems for Targeted Research Applications

For in vivo research applications and to overcome potential pharmacokinetic challenges, the development of advanced delivery systems for this compound could be crucial.

Potential avenues for exploration include:

Nanoparticle Formulation: Encapsulating the compound in lipid-based or polymeric nanoparticles could improve its solubility, stability, and bioavailability.

Targeted Delivery Systems: Conjugating the compound to targeting ligands, such as antibodies or peptides, could enable its specific delivery to certain cell types or tissues, thereby increasing its efficacy and reducing potential off-target effects.

Controlled-Release Formulations: Developing formulations that release the compound in a sustained manner could help maintain effective concentrations over a longer period, which would be beneficial for long-term in vivo studies.

These advanced delivery strategies would be instrumental in translating any promising in vitro findings into more complex biological systems.

Investigation of Multi-Targeting Potential

Many bioactive compounds exert their effects by interacting with multiple targets, a concept known as polypharmacology. Given the structural features of this compound, it is plausible that it could act as a multi-targeting agent.

Future research should investigate:

Systems Biology Approaches: Analyzing the compound's effects across multiple pathways and cellular networks to identify potential synergistic interactions.

Computational Predictions: Using chemoinformatic tools to predict off-targets and potential multi-target profiles based on structural similarity to known ligands.

Biochemical and Biophysical Assays: Experimentally validating the compound's binding to multiple predicted targets to confirm a multi-targeting mechanism.

Uncovering a multi-target profile could open up new avenues for its potential application in complex diseases where modulating a single target is often insufficient.

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(butan-2-yl)-3-methylbenzamide, and how are intermediates characterized?

Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a secondary amine (e.g., butan-2-amine) under Schotten-Baumann conditions. Key steps include:

  • Amide Bond Formation : Reacting 3-methyl-4-aminobenzoic acid with butan-2-amine via activation with reagents like thionyl chloride (SOCl₂) to generate the acyl chloride intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Characterization : Use NMR (¹H, ¹³C) to confirm the amide bond and substituent positions. FT-IR verifies the carbonyl stretch (~1650 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Hazard Analysis : Conduct a risk assessment for reagents (e.g., acyl chlorides, amines) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Evaluate flammability, toxicity, and mutagenicity .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates.
  • Storage : Store in airtight containers at 2–8°C, away from light. Monitor decomposition via DSC if thermal instability is suspected .

Q. How do researchers validate the purity of this compound in pharmacological studies?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase). Purity ≥95% is typical for in vitro assays.
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
  • Melting Point : Compare observed vs. literature values (e.g., differential scanning calorimetry) to detect impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and resolve overlapping signals. For example, the butan-2-yl group’s diastereotopic protons may split into complex multiplets; NOESY can clarify spatial arrangements .
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .

Q. What strategies optimize reaction yields when scaling up synthesis?

Answer:

  • Solvent Optimization : Replace dichloromethane (DCM) with ethyl acetate for safer large-scale use. Test mixed solvents (e.g., THF/water) to improve solubility.
  • Catalysis : Screen catalysts (e.g., DMAP) to accelerate acylation. For sluggish reactions, employ microwave-assisted synthesis (50–100°C, 30 min) .
  • Process Analytics : Use inline FT-IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., unreacted starting material) .

Q. How does the compound interact with bacterial enzymes, and what experimental designs validate its mechanism?

Answer:

  • Target Identification : Perform enzyme inhibition assays (e.g., acps-pptase) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Binding Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd).
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., E. coli acps-pptase) to identify critical residues for inhibition. Compare wild-type vs. mutant IC₅₀ .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The trifluoromethyl group may enhance metabolic stability .
  • Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., GROMACS) to assess residence time and conformational changes.
  • Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding poses and affinity scores for lead optimization .

Data Contradiction Analysis Example
Scenario : Discrepancy in reported antibacterial activity (IC₅₀ = 5 µM vs. 20 µM across studies).
Resolution Steps :

Assay Conditions : Verify bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) and growth media (Mueller-Hinton vs. LB broth).

Compound Integrity : Re-test purity via HPLC and confirm solubility in DMSO/PBS.

Statistical Validation : Use ANOVA to compare datasets; outliers may indicate experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.